molecular formula C21H19OP B029005 (Acetylmethylene)triphenylphosphorane CAS No. 1439-36-7

(Acetylmethylene)triphenylphosphorane

Cat. No.: B029005
CAS No.: 1439-36-7
M. Wt: 318.3 g/mol
InChI Key: KAANTNXREIRLCT-UHFFFAOYSA-N
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Description

(Acetylmethylene)triphenylphosphorane, also known as 1-(triphenylphosphoranylidene)-2-propanone, is a chemical compound with the molecular formula C21H19OP. It is widely used in organic synthesis, particularly as a Wittig reagent. This compound is known for its role in the synthesis of functionalized pyrrolidines and cyclobutanones, and it plays a crucial role in asymmetric allylboration for enantioselective synthesis of various compounds .

Mechanism of Action

Target of Action

(Acetylmethylene)triphenylphosphorane, also known as 1-(Triphenylphosphoranylidene)propan-2-one, is primarily used as a Wittig reagent in synthetic chemistry . The primary targets of this compound are carbonyl compounds such as aldehydes and ketones, where it is used to introduce a methylene or a substituted methylene group .

Mode of Action

The compound interacts with its targets through a process known as the Wittig reaction . In this reaction, this compound reacts with a carbonyl compound to form a betaine intermediate , which then undergoes a series of rearrangements to form a phosphonium ylide . This ylide can then react with another molecule of the carbonyl compound to form an alkene .

Biochemical Pathways

The Wittig reaction involving this compound can lead to the synthesis of various functionalized benzenes and cyclobutanones . These compounds can be involved in various biochemical pathways, depending on their specific structures and functional groups.

Pharmacokinetics

It is known to besoluble in chloroform and slightly soluble in methanol , which could potentially affect its distribution and elimination if it were to be used in a biological context.

Result of Action

The primary result of the action of this compound is the formation of alkenes from carbonyl compounds . These alkenes can then be further reacted to form a wide variety of other compounds, depending on the specific conditions and reagents used.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, it is known to be air-sensitive , meaning that it can degrade upon exposure to air. Additionally, the presence of trace water can play a pivotal role in the construction of the natural carbonylated 2,3-dihydro-1H-indene cores .

Biochemical Analysis

Biochemical Properties

(Acetylmethylene)triphenylphosphorane plays a vital role in biochemical reactions. It is used as a reactant in the preparation of 1,2-dioxanes with antitrypanosomal activity

Molecular Mechanism

This compound’s mechanism of action at the molecular level involves its role as a Wittig reagent. It participates in the Wittig reaction, a chemical reaction used to synthesize alkenes from aldehydes or ketones using a triphenyl phosphonium ylide

Preparation Methods

Synthetic Routes and Reaction Conditions: (Acetylmethylene)triphenylphosphorane is typically synthesized from chloroacetone and triphenylphosphine. The process involves the following steps :

  • A solution of 1-chloropropan-2-one in chloroform is added dropwise to a solution of triphenylphosphine in chloroform under nitrogen.
  • The mixture is stirred at 70°C for 12 hours, resulting in the formation of a phosphonium salt.
  • The phosphonium salt is filtered, washed with ethyl acetate, and dried under vacuum.
  • The dried phosphonium salt is suspended in a mixture of water and methanol, and aqueous sodium hydroxide is added until a pH between 7 and 8 is reached.
  • The mixture is stirred vigorously, and the phosphorane precipitate is filtered, washed with water, and dried under vacuum.
  • The final product is recrystallized from ethyl acetate and dried under vacuum to obtain this compound as a white solid.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Acetylmethylene)triphenylphosphorane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the phosphorus atom.

    Substitution: It can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

(Acetylmethylene)triphenylphosphorane has a wide range of scientific research applications :

    Chemistry: It is used as a Wittig reagent in the synthesis of functionalized pyrrolidines and cyclobutanones. It also plays a role in asymmetric allylboration for enantioselective synthesis.

    Biology: The compound is employed in the preparation of 1,2-dioxanes with antitrypanosomal activity and amphibian pyrrolizidine alkaloids through allylic aminations.

    Industry: this compound is used in Domino Suzuki/Heck coupling reactions to prepare fluorenylidenes, which are important intermediates in the production of various industrial chemicals.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure and reactivity, which make it particularly useful in the synthesis of functionalized pyrrolidines and cyclobutanones. Its ability to participate in asymmetric allylboration for enantioselective synthesis further distinguishes it from other similar compounds.

Properties

IUPAC Name

1-(triphenyl-λ5-phosphanylidene)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19OP/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAANTNXREIRLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162572
Record name 2-Propanone, triphenylphosphoranylidene-
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Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439-36-7
Record name 1-(Triphenylphosphoranylidene)-2-propanone
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Record name 2-Propanone, triphenylphosphoranylidene-
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Record name (Acetylmethylene)triphenylphosphorane
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Record name 2-Propanone, triphenylphosphoranylidene-
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Record name 1-(triphenylphosphoranylidene)acetone
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Synthesis routes and methods I

Procedure details

In a dried flask, 131.15 g (0.5 mole) of triphenylphosphine and 47.2 g (0.51 mole) of chloroacetone were dissolved in 300 ml of chloroform and heated under reflux for 20 hrs. The reaction mixture was cooled to room temperature and the solvent was evaporated under reduced pressure. The residue was added to 1L of water and 5N sodium hydroxide was added to the mixture. Solid substance thus formed was extracted with methylene chloride, and dried using anhydrous magnesium sulfate. The residue where the organic solvented was removed, was washed with n-hexane and dried under vacuum to give 143.1 g of the title compound(yield: 90%). Chemical analysis was performed to identify the desired compound by 1H-NMR spectroscopy.
Quantity
131.15 g
Type
reactant
Reaction Step One
Quantity
47.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

A solution of 1-chloropropan-2-one (50 g, 540.4 mmol) in chloroform (150 mL) was added dropwise to a solution of triphenylphosphine (141.72 g, 540.4 mmol) in chloroform (150 mL) under nitrogen. The mixture was stirred at 70° C. for 12 hr, and the resulting phosphonium salt was filtered. The precipitate was washed with ethyl acetate and dried under vacuum. The dried phosphonium salt was suspended in a mixture of water (250 mL) and methanol (250 mL), and the mixture was stirred for 1 hr. Aqueous sodium hydroxide (2.00 M) was added to the mixture until a pH between 7 and 8 was reached. The mixture was then stirred vigorously for 1 hr. The phosphorane precipitate was filtered and washed with water. After drying in vacuum, the phosphorane was recrystallized from ethyl acetate and dried under vacuum to afford 1-(triphenylphosphoranylidene)propan-2-one (40.00 g, 23.3%) as a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
141.72 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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